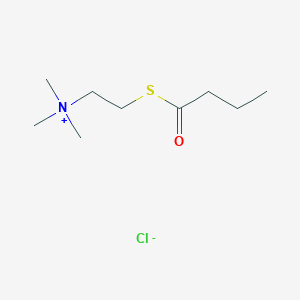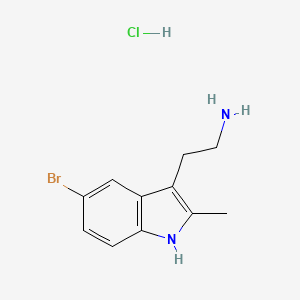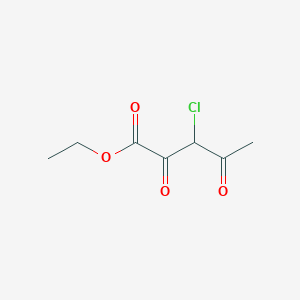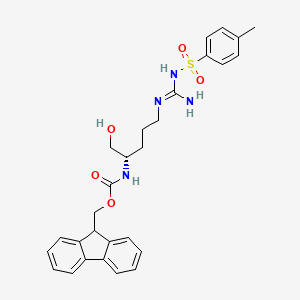
丁酰硫代胆碱氯化物
描述
S-Butyrylthiocholine chloride: is a chemical compound with the molecular formula C9H20ClNOS and a molecular weight of 225.78 g/mol . It is a sulfur-containing analog of butyrylcholine and is commonly used as a substrate to assay butyrylcholinesterase activity . This compound is water-soluble and is often utilized in biochemical research and diagnostic applications .
科学研究应用
S-Butyrylthiocholine chloride has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate to measure butyrylcholinesterase activity in various assays.
Industrial Applications: Employed in the production of diagnostic kits and biochemical reagents.
作用机制
Target of Action
S-Butyrylthiocholine chloride primarily targets butyrylcholinesterase (BuChE) . BuChE is an enzyme that hydrolyzes butyrylcholine, a neurotransmitter, into butyrate and thiocholine .
Mode of Action
S-Butyrylthiocholine chloride acts as a substrate for BuChE . It is a sulfur-containing analog of butyrylcholine, which is hydrolyzed by BuChE to butyrate and thiocholine . This interaction with BuChE results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The primary biochemical pathway affected by S-Butyrylthiocholine chloride is the cholinergic pathway . By acting as a substrate for BuChE, it influences the breakdown of acetylcholine, a key neurotransmitter in this pathway . The downstream effects of this interaction can impact various physiological processes, including memory and learning .
Pharmacokinetics
It is known to be water-soluble , which can influence its bioavailability and distribution within the body.
Result of Action
The primary result of S-Butyrylthiocholine chloride’s action is the inhibition of BuChE activity . This can lead to an increased availability of acetylcholine in the synaptic cleft, potentially enhancing cholinergic function . This makes S-Butyrylthiocholine chloride a valuable tool in the study of conditions like Alzheimer’s disease, where cholinergic function is often impaired .
Action Environment
The action, efficacy, and stability of S-Butyrylthiocholine chloride can be influenced by various environmental factors. For instance, its water solubility can affect its distribution and action within the aqueous environment of the body.
生化分析
Biochemical Properties
S-Butyrylthiocholine chloride plays a crucial role in biochemical reactions, primarily as a substrate for butyrylcholinesterase. This enzyme catalyzes the hydrolysis of S-Butyrylthiocholine chloride to butyrate and thiocholine . The interaction between S-Butyrylthiocholine chloride and butyrylcholinesterase is essential for studying the enzyme’s activity and inhibition. Additionally, S-Butyrylthiocholine chloride can interact with other cholinesterases, such as acetylcholinesterase, although it is more specific to butyrylcholinesterase .
Cellular Effects
S-Butyrylthiocholine chloride influences various cellular processes, particularly those related to cholinergic signaling. It affects cell function by modulating the activity of cholinesterases, which in turn impacts the levels of acetylcholine and other choline-based esters in cells . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, changes in cholinesterase activity can alter neurotransmission, muscle contraction, and other physiological processes .
Molecular Mechanism
The molecular mechanism of S-Butyrylthiocholine chloride involves its hydrolysis by butyrylcholinesterase. The enzyme binds to S-Butyrylthiocholine chloride and catalyzes its breakdown into butyrate and thiocholine . This reaction is crucial for regulating the levels of choline-based esters in the body. Additionally, S-Butyrylthiocholine chloride can act as an inhibitor or activator of other enzymes, depending on the context of its use in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Butyrylthiocholine chloride can change over time. The compound is relatively stable when stored properly, but its activity can degrade if exposed to light or moisture . Long-term studies have shown that S-Butyrylthiocholine chloride can have sustained effects on cellular function, particularly in in vitro assays where it is used to measure cholinesterase activity . Its stability and effectiveness can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of S-Butyrylthiocholine chloride vary with different dosages in animal models. At lower doses, it can effectively inhibit butyrylcholinesterase activity without causing significant adverse effects . At higher doses, S-Butyrylthiocholine chloride can exhibit toxic effects, including disruptions in cholinergic signaling and potential neurotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
S-Butyrylthiocholine chloride is involved in metabolic pathways related to choline metabolism. It is hydrolyzed by butyrylcholinesterase to produce butyrate and thiocholine . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of S-Butyrylthiocholine chloride with cholinesterases is a key aspect of its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, S-Butyrylthiocholine chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, such as cholinergic synapses. The distribution of S-Butyrylthiocholine chloride can influence its effectiveness in modulating cholinesterase activity and other biochemical processes .
Subcellular Localization
S-Butyrylthiocholine chloride’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in areas where cholinesterases are active, such as synaptic clefts and neuromuscular junctions . This localization is essential for its function in regulating cholinergic signaling and other cellular activities. The compound’s activity can be modulated by its distribution within specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyrylthiocholine chloride typically involves the reaction of butyryl chloride with thiocholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butyryl chloride+Thiocholine→S-Butyrylthiocholine chloride
Industrial Production Methods: In industrial settings, the production of S-Butyrylthiocholine chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: S-Butyrylthiocholine chloride undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by butyrylcholinesterase, resulting in the formation of butyrate and thiocholine.
Oxidation and Reduction: Involving common reagents such as hexacyanoferrate (III) and hexacyanoferrate (II).
Common Reagents and Conditions:
Hydrolysis: Butyrylcholinesterase enzyme, physiological pH, and temperature conditions.
Oxidation: Hexacyanoferrate (III) as an oxidizing agent.
Major Products Formed:
Hydrolysis: Butyrate and thiocholine.
Oxidation: Conversion of hexacyanoferrate (III) to hexacyanoferrate (II).
相似化合物的比较
- Butyrylcholine chloride
- Acetylthiocholine iodide
- Acetylcholine chloride
Comparison:
- Butyrylcholine chloride: Similar in structure but lacks the sulfur atom present in S-Butyrylthiocholine chloride. It is also used as a substrate for cholinesterase assays .
- Acetylthiocholine iodide: Another thiocholine derivative used in cholinesterase assays, but with an acetyl group instead of a butyryl group .
- Acetylcholine chloride: A neurotransmitter involved in cholinergic signaling, structurally different due to the presence of an acetyl group instead of a butyryl group .
S-Butyrylthiocholine chloride is unique due to its sulfur-containing structure, making it a valuable substrate for specific biochemical assays and research applications .
属性
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOS.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZLUZQWOCGCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944630 | |
| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22026-63-7 | |
| Record name | N,N,N-Trimethyl-2-[(1-oxobutyl)thio]Ethanaminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22026-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Butyrylthio)ethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(butyrylthio)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)





![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)




